molecular formula C12H19N3OS B13857935 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol

2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol

Cat. No.: B13857935
M. Wt: 253.37 g/mol
InChI Key: GSWSSKFVANGUQJ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol is a compound that features a phenol group substituted with an amino group and a piperazine moiety linked via an ethylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperazine derivative. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the halogenated aromatic ring .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives.

Scientific Research Applications

2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the piperazine moiety can interact with receptor sites, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-piperazin-1-ylethylthio)phenol
  • 2-Amino-5-(2-piperidin-1-ylethylsulfanyl)phenol
  • 2-Amino-5-(2-morpholin-1-ylethylsulfanyl)phenol

Uniqueness

2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol is unique due to the presence of both an amino group and a piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

2-amino-5-(2-piperazin-1-ylethylsulfanyl)phenol

InChI

InChI=1S/C12H19N3OS/c13-11-2-1-10(9-12(11)16)17-8-7-15-5-3-14-4-6-15/h1-2,9,14,16H,3-8,13H2

InChI Key

GSWSSKFVANGUQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCSC2=CC(=C(C=C2)N)O

Origin of Product

United States

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